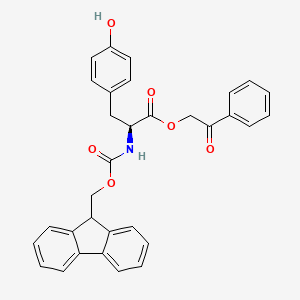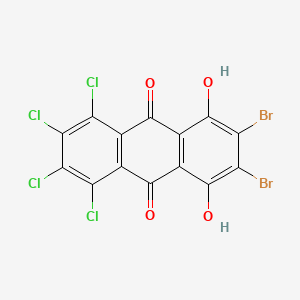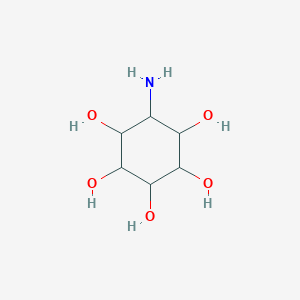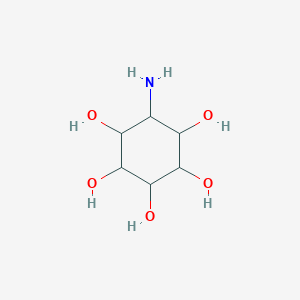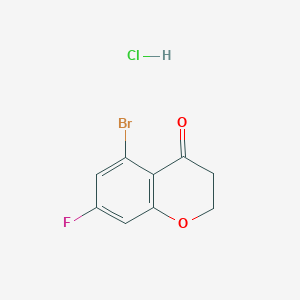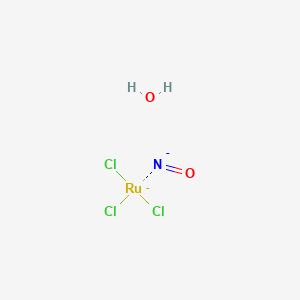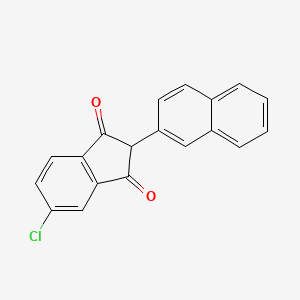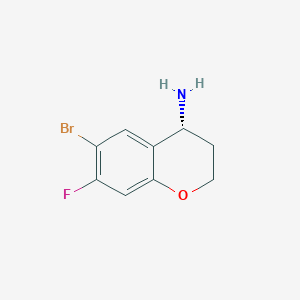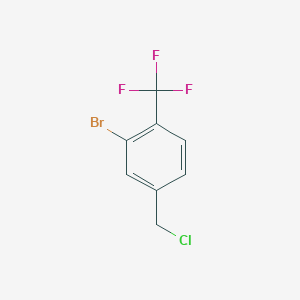
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 4-(chloromethyl)-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the trifluoromethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.
Comparaison Avec Des Composés Similaires
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a chlorine atom, which affects its reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: The presence of a pyridine ring instead of a benzene ring introduces different electronic and steric effects.
3-Bromo-4-fluorobenzotrifluoride: This compound has a different substitution pattern, which influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C8H5BrClF3 |
|---|---|
Poids moléculaire |
273.48 g/mol |
Nom IUPAC |
2-bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2 |
Clé InChI |
VYWYAXPUBVWIRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


